

Step-by-step guide for preparing solutions of Tris(tert-pentoxy)silanol

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Compound of Interest

Compound Name: *Tris(tert-pentoxy)silanol*

Cat. No.: *B100008*

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Application Notes and Protocols for Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and handling of **Tris(tert-pentoxy)silanol** solutions. This document includes detailed experimental protocols for its synthesis and purification, along with key characterization data.

Introduction

Tris(tert-pentoxy)silanol is an organosilicon compound with the chemical formula $C_{15}H_{34}O_4Si$.^[1] It is a clear, colorless liquid at room temperature.^[2] This compound is characterized by a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group (silanol). The bulky tert-pentoxy groups provide steric hindrance, which can influence its reactivity and stability. Silanols like **Tris(tert-pentoxy)silanol** are valuable reagents in various fields, including materials science for surface modification and as precursors for silica-based materials. In the context of drug development, silanols can be explored as isosteres of alcohols in bioactive molecules or as intermediates in the synthesis of silicon-containing drug candidates.

Physicochemical Properties

A summary of the key physical and chemical properties of **Tris(tert-pentoxy)silanol** is presented in Table 1. This data is essential for the proper handling, storage, and application of the compound.

Table 1: Physicochemical Properties of **Tris(tert-pentoxy)silanol**

Property	Value	Reference
CAS Number	17906-35-3	[1]
Molecular Formula	C ₁₅ H ₃₄ O ₄ Si	[1]
Molecular Weight	306.51 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Density	0.944 g/mL at 25 °C	[1][2]
Boiling Point	96-99 °C at 2-3 mmHg	[1]
Purity (typical)	≥99%	[2]

Experimental Protocols

Synthesis of Tris(tert-pentoxy)silanol via Controlled Hydrolysis

The synthesis of **Tris(tert-pentoxy)silanol** is typically achieved through the controlled hydrolysis of a suitable tetraalkoxysilane precursor, such as tetra(tert-pentoxy)silane. The presence of a weak base, such as pyridine, is often utilized to catalyze the reaction and neutralize any acidic byproducts.

Materials:

- Tetra(tert-pentoxy)silane
- Deionized water
- Pyridine

- Anhydrous diethyl ether or similar inert solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tetra(tert-pentoxy)silane in an equal volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Hydrolysis Solution:** Prepare a solution of deionized water (1 molar equivalent) and pyridine (1-2 molar equivalents) in diethyl ether. Slowly add this solution to the stirred solution of tetra(tert-pentoxy)silane via the dropping funnel at room temperature.
- **Reaction:** After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification by Vacuum Fractional Distillation

The crude **Tris(tert-pentoxy)silanol** is purified by vacuum fractional distillation to remove any remaining starting material, byproducts, and residual solvent.

Materials:

- Crude **Tris(tert-pentoxy)silanol**
- Fractional distillation apparatus (including a Vigreux column)
- Vacuum pump
- Manometer
- Heating mantle
- Collection flasks

Procedure:

- **Apparatus Setup:** Assemble the fractional distillation apparatus. Ensure all glassware is dry and connections are secure to maintain a stable vacuum.
- **Distillation:** Transfer the crude product to the distillation flask. Begin heating the flask gently under reduced pressure (2-3 mmHg).
- **Fraction Collection:** Collect the fraction that distills at 96-99 °C. Discard any initial lower-boiling fractions.
- **Storage:** Store the purified **Tris(tert-pentoxy)silanol** in a tightly sealed container under an inert atmosphere to prevent condensation and degradation.

Characterization Data

The identity and purity of the synthesized **Tris(tert-pentoxy)silanol** should be confirmed by spectroscopic methods. Representative data is provided in Table 2.

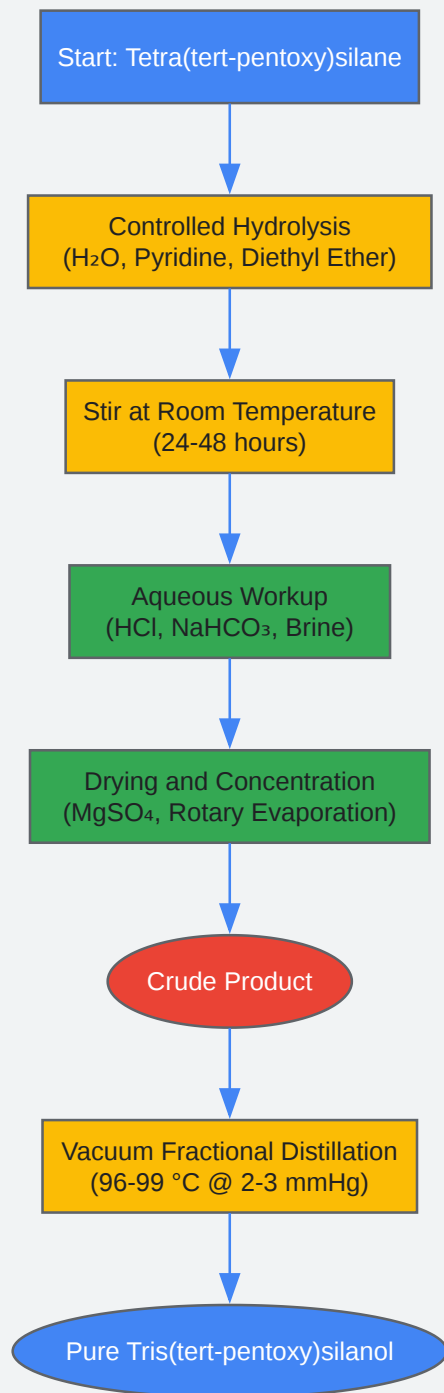
Table 2: Representative Spectroscopic Data for **Tris(tert-pentoxy)silanol**

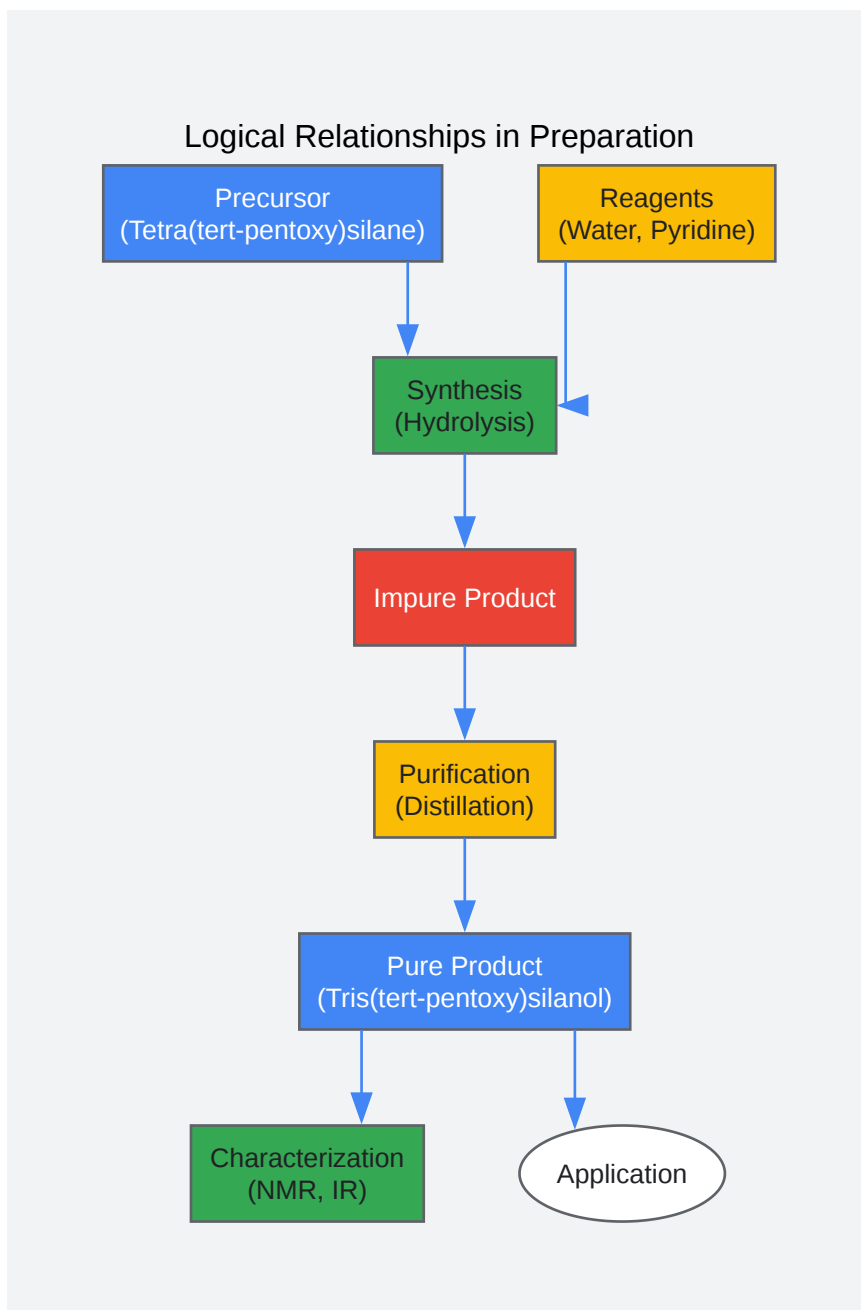
Technique	Expected Chemical Shifts / Frequencies
^1H NMR	δ (ppm): ~0.9 (t, 9H, CH_3 of ethyl), ~1.2 (s, 18H, CH_3 of pentoxy), ~1.5 (q, 6H, CH_2 of ethyl), ~4.0-5.0 (br s, 1H, Si-OH)
^{13}C NMR	δ (ppm): ~8 (CH_3 of ethyl), ~28 (CH_3 of pentoxy), ~35 (CH_2 of ethyl), ~82 (quaternary C of pentoxy)
FT-IR	ν (cm^{-1}): ~3690 (sharp, free Si-OH stretch), ~1100-1000 (strong, Si-O-C stretch), ~2970, ~2880 (C-H stretch)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of **Tris(tert-pentoxy)silanol**.

Synthesis Workflow for Tris(tert-pentoxy)silanol





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References

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